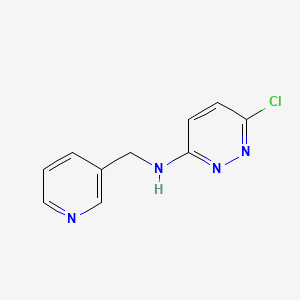

6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-3-4-10(15-14-9)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCAKSHTZNVLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598359 | |

| Record name | 6-Chloro-N-[(pyridin-3-yl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-75-8 | |

| Record name | 6-Chloro-N-[(pyridin-3-yl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors

Historical Context of Pyridazine (B1198779) Amine Synthesis and Derivatization

The study of pyridazine chemistry dates back to the late 19th century, with the first synthesis of a substituted pyridazine reported by Emil Fischer. wikipedia.org However, the parent pyridazine ring was not synthesized until later. wikipedia.org Pyridazines, being π-electron deficient heteroaromatics, have unique reactivity profiles that have been exploited for the synthesis of a wide array of derivatives. liberty.edu

Initially, the synthesis of pyridazines often involved the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.orgchemtube3d.com The development of synthetic routes to functionalized pyridazines, particularly aminopyridazines, has been driven by their emergence as important pharmacophores. nih.govsci-hub.se Many drugs and biologically active molecules incorporate the pyridazine nucleus, which has spurred the development of diverse synthetic and derivatization methods. wikipedia.orguminho.pt The introduction of an amino group onto the pyridazine ring is a key transformation, and various methods, including nucleophilic substitution of halopyridazines, have been extensively studied and optimized over the years. chemicalbook.comgoogle.com

Synthesis of Key Intermediates for 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine

The synthesis of the target compound requires the preparation of two key building blocks: a halogenated pyridazine synthon and the aminomethylpyridine side chain.

Preparation of 3,6-Dichloropyridazine (B152260) and Related Halogenated Pyridazine Synthons

A common and crucial intermediate for the synthesis of many pyridazine derivatives is 3,6-dichloropyridazine. This compound is typically prepared in a two-step sequence starting from maleic anhydride (B1165640). koreascience.krchemicalbook.com

First, maleic anhydride is reacted with hydrazine hydrate, often in an acidic aqueous solution, to form 3,6-dihydroxypyridazine (maleic hydrazide). koreascience.kr This intermediate is then subjected to chlorination to yield 3,6-dichloropyridazine. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). koreascience.krchemicalbook.com

Table 1: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

| Step | Reactants | Reagents | Product | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| 1 | Maleic anhydride | Hydrazine monohydrate, HCl | 3,6-Dihydroxypyridazine | 83% | koreascience.kr |

| 2 | 3,6-Dihydroxypyridazine | Phosphorus oxychloride (POCl₃) | 3,6-Dichloropyridazine | 94% | koreascience.kr |

Other halogenated pyridazines, such as 3,6-dibromopyridazine, can be prepared using similar strategies, for instance, by using phosphorus oxybromide (POBr₃) in the halogenation step. chemicalbook.com

Synthesis and Functionalization of Pyridin-3-ylmethylamine Derivatives

The second key intermediate is pyridin-3-ylmethylamine. This compound can be synthesized through various methods, including the reduction of 3-cyanopyridine (B1664610) or the reductive amination of pyridine-3-carbaldehyde. The functionalization of pyridin-3-ylmethylamine and its derivatives is important for creating diverse molecular structures. For instance, lithiation can be used to introduce substituents onto the pyridine (B92270) ring. researchgate.net

Table 2: Selected Synthetic Approaches to Pyridin-3-ylmethylamine Derivatives

| Method | Starting Material | Key Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Reductive Amination | Pyridine-3-carbaldehyde | Ammonia (B1221849), Reducing agent (e.g., H₂, catalyst) | Pyridin-3-ylmethylamine | google.comgoogle.com |

| Reduction of Nitrile | 3-Cyanopyridine | Reducing agent (e.g., LiAlH₄, H₂, catalyst) | Pyridin-3-ylmethylamine | General knowledge |

| Lithiation for Functionalization | N-protected Pyridin-3-ylmethylamine | t-Butyllithium, Electrophile | 4-Substituted Pyridin-3-ylmethylamine derivative | researchgate.net |

Direct Synthetic Routes to this compound

With the key intermediates in hand, the final step is the coupling of the pyridin-3-ylmethylamine side chain to the 6-chloropyridazin-3-amine core. This is typically achieved through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Optimized Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a common method for the amination of halopyridazines. youtube.comyoutube.com In the case of 3,6-dichloropyridazine, the reaction with an amine can proceed in a stepwise manner. The first substitution is generally faster than the second, allowing for the selective synthesis of mono-amino-substituted products. chemicalbook.com

The synthesis of this compound would involve the reaction of 3,6-dichloropyridazine with one equivalent of pyridin-3-ylmethylamine. The reaction conditions, such as solvent, temperature, and the presence of a base, are crucial for optimizing the yield and selectivity of the desired mono-substituted product. Microwave irradiation has also been shown to enhance the rate of such reactions. rsc.org

Table 3: General Conditions for Nucleophilic Aromatic Substitution on 3,6-Dichloropyridazine

| Amine | Solvent | Temperature | Base | Notes | Reference(s) |

|---|---|---|---|---|---|

| Ammonia | Methanol (B129727) | 130 °C | - | High temperature and long reaction time | chemicalbook.com |

| Ammonia water | Various (e.g., Methanol, DMF) | 30-180 °C | - | Wide range of conditions | google.com |

| Various amines | Dioxane | 80 °C | Sodium tert-butoxide | For iodo-pyridazines, but relevant principle | sci-hub.se |

| Ammonia | Water | 120 °C | - | Microwave-assisted, rapid | rsc.org |

Transition-Metal Catalyzed Coupling Approaches

In recent decades, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. wiley.com These methods can offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions, especially for less reactive aryl halides.

Palladium- and copper-based catalytic systems are commonly employed for the amination of aryl and heteroaryl chlorides. wiley.comorganic-chemistry.orgorganic-chemistry.orgnih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. While a specific protocol for the synthesis of this compound using this approach is not extensively detailed in the provided search results, the general applicability of these methods to chloro-pyridazines suggests their potential utility. sci-hub.se

Table 4: Overview of Transition-Metal Catalyzed Amination of Aryl Chlorides

| Metal Catalyst | Ligand Type | Base | General Applicability | Reference(s) |

|---|---|---|---|---|

| Palladium | Phosphine-based (e.g., dppf, KPhos) | Strong bases (e.g., NaOtBu, hydroxides) | Broad scope for aryl/heteroaryl chlorides | sci-hub.senih.gov |

| Copper | Diamine, 2-aminopyridine (B139424) 1-oxide | Various (e.g., Cs₂CO₃) | Effective for less reactive aryl chlorides | organic-chemistry.orgorganic-chemistry.org |

The Suzuki-Miyaura cross-coupling reaction is another transition-metal-catalyzed method that can be used to functionalize the pyridazine ring, for example, by coupling 3-amino-6-chloropyridazine (B20888) with arylboronic acids to form 3-amino-6-arylpyridazines. rsc.orgresearchgate.net This highlights the versatility of transition-metal catalysis in modifying the pyridazine core.

Alternative Multistep Synthetic Pathways

The synthesis of this compound is not a trivial process and typically involves a multistep approach. A common strategy commences with the formation of a key intermediate, 3-amino-6-chloropyridazine, which is subsequently functionalized to yield the final product.

Step 1: Synthesis of 3-amino-6-chloropyridazine

The precursor, 3-amino-6-chloropyridazine, is generally synthesized from 3,6-dichloropyridazine. This transformation is an amination reaction where one of the chlorine atoms is displaced by an amino group. One documented method involves reacting 3,6-dichloropyridazine with an ammonia solution, such as ammonia in methanol or aqueous ammonia (ammonia water), under elevated temperature and pressure. rsc.orggoogle.comgoogle.comchemicalbook.com The reaction conditions can be varied, with temperatures ranging from 30-180°C and reaction times from 5 to 96 hours, often carried out in a sealed vessel or autoclave to maintain the necessary pressure. google.comchemicalbook.cominforang.com Solvents like methanol, ethanol (B145695), or water are commonly employed. google.com

Step 2: Synthesis of this compound via Reductive Amination

A prominent pathway to the final compound from 3-amino-6-chloropyridazine is through reductive amination. organic-chemistry.orgmdpi.com This method involves the reaction of the primary amine (3-amino-6-chloropyridazine) with an aldehyde, in this case, pyridine-3-carbaldehyde. The reaction proceeds in two main stages within a single pot:

Imine Formation: The amino group of 3-amino-6-chloropyridazine nucleophilically attacks the carbonyl carbon of pyridine-3-carbaldehyde, leading to the formation of a Schiff base or imine intermediate after the elimination of a water molecule.

Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this step, such as sodium borohydride (B1222165) (NaBH₄) or other metal hydrides. mdpi.com Catalytic hydrogenation in the presence of a metal catalyst like palladium or platinum is another effective reduction method. mdpi.com

This reductive amination approach is widely utilized in medicinal chemistry for the formation of C-N bonds due to its efficiency and broad applicability. organic-chemistry.orgmdpi.com

Table 1: Overview of a Plausible Reductive Amination Pathway

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,6-Dichloropyridazine | Ammonia (in Methanol), 130°C, 96h | 3-amino-6-chloropyridazine |

| 2 | 3-amino-6-chloropyridazine, Pyridine-3-carbaldehyde | Sodium borohydride (NaBH₄), Methanol, Room Temperature | This compound |

Advanced Purification Techniques for the Compound

Achieving high purity of the final product, this compound, is critical, necessitating the use of advanced purification techniques. The primary methods employed are column chromatography and recrystallization.

Column Chromatography

Following the synthesis, the crude product is often a mixture containing unreacted starting materials, by-products, and the desired compound. Silica gel column chromatography is a standard and effective method for purification. google.com The choice of the eluent (mobile phase) is crucial and is determined by the polarity of the compounds to be separated. For N-substituted pyridazin-3-amines, a gradient elution system using a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically effective. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound. mdpi.com

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For pyridazine derivatives, solvents such as ethanol, methanol, or solvent mixtures like ethanol/water can be effective. google.comresearchgate.net The selection of the appropriate solvent system is often determined empirically.

Table 2: Comparison of Potential Recrystallization Solvents

| Solvent System | Rationale for Use | Expected Outcome |

| Ethanol | The compound is likely to have good solubility in hot ethanol and lower solubility in cold ethanol. | Formation of well-defined crystals upon cooling, yielding high-purity product. |

| Methanol/Water | Methanol acts as the primary solvent, while water is added as an anti-solvent to induce crystallization. | Can be effective if the compound is too soluble in pure methanol. Allows for fine-tuning of solubility. |

| Ethyl Acetate/Hexane | Ethyl acetate dissolves the compound, and the addition of non-polar hexane reduces solubility to promote crystallization. | Useful for compounds of intermediate polarity, providing a sharp crystallization point. |

Evaluation of Sustainable and Green Chemistry Principles in Synthesis

The environmental impact of a synthetic process is a significant consideration. Green chemistry metrics, such as Atom Economy and the Environmental Factor (E-Factor), provide a quantitative assessment of the "greenness" of a reaction pathway. nih.govsheldon.nl

Atom Economy

Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed two-step synthesis of this compound:

Step 1 (Amination): C₄H₂Cl₂N₂ + NH₃ → C₄H₄ClN₃ + HCl

Reactants MW: 148.99 (3,6-dichloropyridazine) + 17.03 (ammonia) = 166.02 g/mol

Product MW: 129.55 g/mol

Atom Economy = (129.55 / 166.02) x 100 ≈ 78.0%

Step 2 (Reductive Amination - simplified): C₄H₄ClN₃ + C₆H₅NO → C₁₀H₉ClN₄ + H₂O (assuming direct condensation for calculation)

Reactants MW: 129.55 (3-amino-6-chloropyridazine) + 107.11 (pyridine-3-carbaldehyde) = 236.66 g/mol

Product MW: 220.66 g/mol

Atom Economy = (220.66 / 236.66) x 100 ≈ 93.2%

Environmental Factor (E-Factor)

The E-Factor, proposed by Roger Sheldon, provides a more practical measure of waste by considering the total mass of waste generated per unit of product. sheldon.nl

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes by-products, unreacted starting materials, solvents, and process aids. An ideal E-Factor is 0. sheldon.nl In pharmaceutical and fine chemical synthesis, E-Factors can often be high (5-100 or more) due to complex multistep processes and stringent purity requirements. nih.gov For the proposed synthesis, the E-Factor would account for the HCl by-product, any side products from the reduction step, and all solvent and purification media waste, likely resulting in a significant value.

Efforts to improve the greenness of this synthesis could include:

Using catalytic amination methods to reduce by-product formation.

Employing catalytic transfer hydrogenation for the reductive amination step to avoid stoichiometric hydride reagents.

Selecting greener solvents with lower environmental impact and potential for recycling.

Optimizing reaction conditions to maximize yield and minimize the need for extensive purification, thereby reducing solvent waste. researchgate.net

Table 3: Green Chemistry Metrics for the Proposed Synthesis

| Metric | Step 1 (Amination) | Step 2 (Reductive Amination) | Overall Process Consideration |

| Atom Economy | ~78.0% | ~93.2% | The overall atom economy is limited by the less efficient first step. |

| E-Factor | >0 | >0 | Expected to be high due to by-products, solvent usage in reaction and purification, and process aids. |

| Key By-products | Hydrochloric acid (HCl) | Water, borate (B1201080) salts (if NaBH₄ is used) | Both steps generate waste that must be managed. |

| Green Improvement | Catalytic amination | Catalytic hydrogenation, use of greener solvents | Significant opportunities exist to reduce waste and improve the environmental profile. |

Chemical Transformations and Derivatization Strategies

Reactivity Profiling of the Pyridazine (B1198779) Core

The pyridazine ring in 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine is an electron-deficient system, which significantly influences its reactivity. This section explores the functionalization potential at the chlorine atom and modifications of the ring system itself.

Selective Functionalization at the Chlorine Atom

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a wide array of functional groups. The electron-withdrawing nature of the pyridazine ring facilitates the attack of nucleophiles at this position.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent.

| Nucleophile | Reagent Example | Product Type |

| Amines | Alkylamines, Arylamines | 6-Amino-N-(pyridin-3-ylmethyl)pyridazin-3-amine derivatives |

| Alcohols | Sodium alkoxides | 6-Alkoxy-N-(pyridin-3-ylmethyl)pyridazin-3-amine derivatives |

| Thiols | Sodium thiolates | 6-Thioether-N-(pyridin-3-ylmethyl)pyridazin-3-amine derivatives |

| Azides | Sodium azide | 6-Azido-N-(pyridin-3-ylmethyl)pyridazin-3-amine |

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method for forming carbon-carbon bonds at the 6-position. researchgate.net This allows for the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the structural diversity of accessible analogues.

Electrophilic and Nucleophilic Modifications of the Pyridazine Ring System

The electron-deficient nature of the pyridazine ring makes it generally unreactive towards electrophilic aromatic substitution. researchgate.net Reactions like nitration or halogenation typically require harsh conditions and may not be selective. However, the nitrogen atoms of the pyridazine ring can be susceptible to electrophilic attack, such as N-oxidation, which can in turn modify the reactivity of the ring carbons.

Conversely, the pyridazine ring is activated towards nucleophilic attack. While the primary site for nucleophilic substitution is the carbon bearing the chlorine atom, other positions on the ring can also react under specific conditions, particularly if further activated. For instance, reactions with strong organometallic nucleophiles like organolithium or Grignard reagents can lead to addition at various positions on the ring. acs.org

Chemical Modifications of the Amine Linker and Pyridine (B92270) Substituent

The secondary amine linker and the pyridine ring provide additional sites for chemical modification, allowing for fine-tuning of the molecule's properties.

Alkylation, Acylation, and Sulfonylation Reactions of the Amine

The secondary amine linker in this compound can readily undergo a variety of classical amine reactions.

Alkylation: Introduction of a second alkyl group on the nitrogen atom can be achieved using alkyl halides in the presence of a base. This reaction converts the secondary amine to a tertiary amine. researchgate.netnih.govchemrxiv.orgacs.org

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This is a common strategy to introduce a variety of acyl groups.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base yields sulfonamides. organic-chemistry.orgnih.gov

These reactions are summarized in the table below:

| Reaction | Reagent Example | Product Type |

| Alkylation | Methyl iodide | 6-chloro-N-methyl-N-(pyridin-3-ylmethyl)pyridazin-3-amine |

| Acylation | Acetyl chloride | N-(6-chloropyridazin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(6-chloropyridazin-3-yl)-N-(pyridin-3-ylmethyl)-4-methylbenzenesulfonamide |

Derivatization and Functionalization of the Pyridine Moiety

The pyridine ring, while also an electron-deficient heterocycle, can undergo functionalization. The reactivity of the pyridine ring towards electrophilic substitution is generally low and often requires harsh conditions. gcwgandhinagar.com However, the nitrogen atom can be targeted by electrophiles to form pyridinium (B92312) salts.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring. nih.govnih.govrsc.orgresearchgate.net This allows for the regioselective introduction of aryl, alkyl, and other functional groups at various positions of the pyridine moiety, offering a modern and efficient way to create a diverse library of derivatives.

Synthesis of Novel Analogues and Isomers of this compound

The synthesis of novel analogues and isomers of this compound can be approached through various synthetic strategies, leveraging the reactivity patterns discussed above.

One common approach involves the use of 3,6-dichloropyridazine (B152260) as a starting material. jofamericanscience.org Selective mono-substitution of one chlorine atom with 3-(aminomethyl)pyridine (B1677787) would yield the target compound. The remaining chlorine atom can then be subjected to the functionalization reactions described in section 3.1.1.

Alternatively, building the pyridazine ring from acyclic precursors offers another route to novel analogues. acs.orgorganic-chemistry.orgorganic-chemistry.org For instance, the reaction of 1,2-dicarbonyl compounds with hydrazine (B178648) derivatives can be a versatile method for constructing the pyridazine core with various substituents.

The synthesis of isomers can be achieved by using different starting materials. For example, using 2-(aminomethyl)pyridine or 4-(aminomethyl)pyridine (B121137) in the initial substitution reaction with 3,6-dichloropyridazine would lead to the corresponding N-(pyridin-2-ylmethyl) or N-(pyridin-4-ylmethyl) isomers.

A general synthetic scheme for analogues is presented below:

Scheme 1: General Synthetic Route to Analogues

Exploration of Cascade and Domino Reactions Incorporating the Pyridazine Scaffold

The synthesis of complex heterocyclic systems from relatively simple precursors in a single operation is a significant goal in modern organic chemistry. Cascade and domino reactions, which involve two or more bond-forming transformations that occur consecutively in a one-pot process, offer an elegant and efficient strategy to achieve this molecular complexity. In the context of pyridazine chemistry, these reactions provide a powerful tool for the construction of novel fused polycyclic scaffolds, which are of interest in medicinal chemistry and materials science. While specific cascade or domino reactions commencing directly with "this compound" are not extensively documented, the reactivity of the core "6-chloropyridazin-3-amine" scaffold serves as a valuable platform for exploring such transformations.

The general principle of these reactions involves the strategic installation of functional groups on the pyridazine ring that can participate in a sequence of intramolecular or intermolecular reactions. The presence of the chloro-substituent at the 6-position and the amino group at the 3-position of the pyridazine ring are key features that can be exploited in the design of cascade sequences. For instance, the amino group can act as a nucleophile, while the chloro group can serve as a leaving group in nucleophilic aromatic substitution reactions, or be utilized in cross-coupling reactions to introduce further functionalities.

One illustrative example of a cascade approach involves the synthesis of fused pyridazine derivatives. Although starting from a related pyridazine scaffold, the principles can be conceptually applied. For instance, a one-pot conversion of a hydrazone derivative of a pyridazine can lead to the formation of a fused 6,8-dione derivative through a sequence involving the formation of an enamine followed by a cyclocondensation reaction.

Another strategy involves multicomponent reactions (MCRs), a type of domino reaction where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the reactants. nih.gov These reactions are highly convergent and atom-economical. While specific MCRs involving "this compound" are not detailed in the literature, the foundational "3-amino-6-chloropyridazine" is a viable candidate for such transformations. For example, the amino group could participate in Ugi or Petasis reactions, which are versatile MCRs for the synthesis of complex amides and amines, respectively. The resulting products could then undergo subsequent intramolecular cyclizations, leveraging the chloro-substituent, to generate diverse heterocyclic frameworks.

A hypothetical cascade reaction could be initiated by a cross-coupling reaction at the 6-position of the pyridazine ring to introduce a side chain containing a reactive functional group. This could be followed by an intramolecular cyclization involving the 3-amino group or the pyridin-3-ylmethyl substituent. The choice of reactants and conditions would be crucial in directing the reaction pathway towards the desired fused system.

The following table outlines a representative cascade reaction for the synthesis of a fused pyridopyridazine (B8481360) system, demonstrating the potential of this approach.

| Reactants | Conditions | Intermediate Steps | Final Product | Yield | Reference |

| N-substituted pyrimidinedione, Arylidene-malononitrile | Piperidine, Ethanol (B145695), Reflux | Michael addition, Intramolecular substitution, In situ aromatization | Pyridopyridazine-6,8-dione derivative | 70-75% | mdpi.com |

This example, while not starting from the exact subject compound, illustrates the principle of using a heterocyclic core to build more complex fused systems through a cascade process. The presence of the N-(pyridin-3-ylmethyl) group in "this compound" could potentially influence the course of such reactions through steric or electronic effects, or even participate in the cascade itself, for example, through coordination with a metal catalyst or by acting as an internal base.

Biological Activity and Mechanistic Insights

High-Throughput Screening Approaches for Biological Activity

There is no publicly available information from high-throughput screening campaigns that identifies or characterizes the biological activity of 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine.

In Vitro Enzyme Inhibition and Activation Studies

No specific enzyme targets for this compound have been identified or validated in the scientific literature.

Without identified enzyme targets, there is no research elucidating the molecular mechanisms of inhibition or activation for this compound.

Receptor Binding and Ligand-Target Interaction Profiling

There are no available studies on the receptor binding affinity or ligand-target interaction profile of this compound.

Cellular and Molecular Pathway Modulation

No research has been published detailing the effects of this compound on any signal transduction cascades or other cellular pathways.

Investigations into Cellular Proliferation and Apoptosis Pathways (In Vitro)

There are no available research findings on the effects of this compound on cellular proliferation or the induction of apoptosis in in vitro models.

Potential for Anti-Inflammatory and Anticancer Activity: In Vitro Evidence

There is currently no in vitro evidence to support or refute the potential anti-inflammatory or anticancer activities of this compound.

Exploration of Activity Against Parasitic Organisms in In Vitro Assays

No in vitro assays investigating the efficacy of this compound against parasitic organisms have been published.

Structure Activity Relationship Sar Studies

Impact of Substituents on the Pyridazine (B1198779) Ring System on Biological Profile

The 3-aminopyridazine (B1208633) core serves as a foundational scaffold, acting as a bioisostere for the adenine (B156593) base of ATP and forming key hydrogen bond interactions within the hinge region of the kinase active site. The substitution pattern on this ring is a critical determinant of inhibitory activity.

The 6-chloro substituent occupies the solvent-exposed region of the ATP-binding pocket. Its electron-withdrawing nature and size are significant for activity. While specific SAR data for direct analogs of 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine are not extensively detailed in publicly available literature, general principles for related pyridazine kinase inhibitors suggest that this position is amenable to modification to fine-tune properties. For instance, replacing the chlorine with other halogens or small lipophilic groups can modulate potency and metabolic stability. In many kinase inhibitor series, a chlorine atom at this position provides a balance of potency and synthetic accessibility.

The two adjacent nitrogen atoms of the pyridazine ring are vital for molecular recognition, primarily acting as hydrogen bond acceptors. rjptonline.org They are crucial for anchoring the molecule in the correct orientation within the kinase hinge region.

Significance of the Pyridine (B92270) Moiety and its Regioisomerism on Activity

The pyridine ring is another essential feature, typically involved in forming a hydrogen bond with a key lysine (B10760008) residue (e.g., Lys85 in GSK-3β) in the active site, an interaction that is crucial for potent inhibition. The position of the nitrogen atom within this ring (regioisomerism) has a profound impact on the molecule's ability to form this bond and, consequently, on its biological activity.

Studies on related kinase inhibitors demonstrate the importance of this positioning.

Pyridin-3-yl (meta) isomer: As seen in the parent compound, this orientation allows the nitrogen atom to be correctly positioned to act as a hydrogen bond acceptor for the catalytic lysine residue.

Pyridin-4-yl (para) isomer: In some kinase inhibitor scaffolds, such as 2-(4-pyridyl)thienopyridinones, the para-substituted pyridine is optimal for forming a hydrogen bond with the hinge residue Val135. nih.govresearchgate.net

Pyridin-2-yl (ortho) isomer: The ortho-isomer is often less active due to steric hindrance or improper positioning of the nitrogen atom for effective hydrogen bonding.

The activity is highly sensitive to this regioisomerism, as an incorrect placement of the nitrogen atom can lead to a significant loss of potency due to the inability to engage with the essential lysine residue.

| Ring Position | Rationale for Activity | Relative Potency (General Trend) |

| Pyridin-3-yl | Optimal geometry for H-bond with catalytic lysine (e.g., Lys85). | Often High |

| Pyridin-4-yl | Can form H-bonds, activity is scaffold-dependent. | Variable |

| Pyridin-2-yl | Potential for steric clash and suboptimal H-bond vector. | Often Low |

Role of the Linker Region (methylene bridge and nitrogen) in Ligand-Target Recognition

The linker, consisting of an amine nitrogen and a methylene (B1212753) (-CH2-) bridge, connects the pyridazine scaffold to the pyridine ring. Its role is to provide the correct distance and geometry between these two critical pharmacophoric elements.

Amine Nitrogen: The secondary amine is a key hydrogen bond donor, often interacting with the backbone carbonyl of a hinge residue, such as Val135 in GSK-3β. nih.gov This interaction, along with those from the pyridazine ring, firmly anchors the inhibitor to the hinge region.

Methylene Bridge: This flexible bridge allows the pyridine ring to adopt the optimal conformation for binding. While flexible, its length is critical. Shortening or lengthening the linker by adding or removing methylene units would likely disrupt the precise positioning of the pyridine ring relative to the pyridazine core, leading to a significant decrease in activity. The introduction of substituents on the methylene bridge could introduce steric hindrance, although it also offers a potential vector for exploring additional binding interactions or modifying physical properties.

Stereochemical Considerations and Chiral Analogues of the Compound

The parent compound, this compound, is achiral. The introduction of a chiral center, for instance by adding a methyl group to the methylene bridge to form a N-(1-(pyridin-3-yl)ethyl) analogue, would result in (R) and (S) enantiomers. While specific studies on chiral analogues of this particular compound are not prominent in the literature, stereochemistry is a well-established factor in the activity of many kinase inhibitors. It is plausible that if a chiral center were introduced, the two enantiomers would exhibit different biological activities. One enantiomer would likely position the pyridine ring and other substituents more favorably within the ATP-binding pocket than the other, leading to a difference in binding affinity and inhibitory potency. However, without specific experimental data, this remains a general principle of medicinal chemistry rather than a specific finding for this compound series.

Elucidation of Pharmacophoric Features for Biological Activity

Based on SAR studies of this and related ATP-competitive GSK-3 inhibitors, a clear pharmacophore model emerges. This model defines the essential structural features required for high-affinity binding and potent inhibition.

The key pharmacophoric features are:

Hinge-Binding Heterocycle: A 3-aminopyridazine scaffold that provides two hydrogen bond acceptors (pyridazine nitrogens) and one hydrogen bond donor (exocyclic amine) to form multiple interactions with the kinase hinge region backbone (e.g., Val135). nih.gov

Hydrogen Bond Acceptor: A nitrogen atom located in the pyridine ring (specifically, the N3 position) that engages in a critical hydrogen bond with the side chain of the catalytic lysine residue (Lys85).

Hydrophobic/Aromatic Region: The pyridine ring itself occupies a hydrophobic pocket within the active site.

Specific Spatial Arrangement: A linker of precise length and conformation (aminomethylene) that holds the hinge-binder and the pyridine ring in the correct relative orientation to engage their respective binding partners simultaneously.

These features collectively allow the molecule to mimic the binding of ATP, effectively blocking the enzyme's active site and inhibiting its catalytic function. Virtual screening and pharmacophore mapping studies consistently identify these elements as crucial for designing novel and selective GSK-3 inhibitors. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine have been identified.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a novel compound like this compound, DFT studies would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information provides a foundational understanding of the molecule's three-dimensional shape and stability. At present, no published DFT calculations for the ground state properties of this specific compound are available.

Molecular Electrostatic Potential and Frontier Orbital Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting a molecule's reactivity and interaction sites. An MEP map would visualize the electron density distribution, indicating regions susceptible to electrophilic and nucleophilic attack. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the compound's electronic properties and its ability to donate or accept electrons in chemical reactions. Such analyses have not been reported for this compound.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are vital for predicting how a compound might interact with biological targets, a key aspect of drug discovery and development.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of this interaction (binding affinity). This information is critical for identifying potential biological targets and understanding the mechanism of action. There are currently no published molecular docking studies featuring this compound.

Dynamic Behavior and Conformational Sampling of the Compound in Biological Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, simulating its movements and conformational changes within a biological environment, such as in water or a lipid bilayer. This allows for a more realistic understanding of ligand-receptor interactions and the stability of the complex. No MD simulation studies for this compound have been found in the surveyed literature.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization (Excluding empirical data)

In silico ADMET prediction is a cost-effective method to assess the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. These predictive models can estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. A search for in silico ADMET predictions for this compound yielded no specific results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency, QSAR models can predict the activity of novel derivatives and guide the rational design of more effective therapeutic agents. While specific QSAR studies exclusively focused on this compound derivatives are not extensively available in publicly accessible literature, the principles and applications of QSAR can be effectively illustrated by examining studies on closely related aminopyridazine analogs.

A relevant example is the QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid (GABA) as selective GABA-A receptor antagonists. dovepress.com This study provides a framework for understanding how different substituents on the pyridazine (B1198779) ring can influence biological activity, a concept directly applicable to derivatives of this compound.

In a typical QSAR study, a series of analogous compounds is synthesized, and their biological activity (e.g., IC₅₀ or EC₅₀ values) is determined. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Physicochemical | LogP, Molar Refractivity (MR), Topological Polar Surface Area (TPSA) | Describe the lipophilicity, size, and polarity of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Quantify the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Represent the size, shape, and branching of the molecular structure. |

| Constitutional | Number of atoms, Number of rotatable bonds, Number of H-bond donors/acceptors | Basic counts of atoms and functional groups within the molecule. |

Once the biological activities and molecular descriptors are tabulated for the entire series of compounds, statistical methods are employed to develop a QSAR model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that correlates the descriptors with the biological activity. semanticscholar.orgkfupm.edu.sa More advanced methods like Artificial Neural Networks (ANN) can capture non-linear relationships. semanticscholar.org

For instance, a QSAR study on aminopyridazine derivatives acting as GABA-A antagonists explored the effect of substituting different aromatic groups at the sixth position of the pyridazine nucleus. dovepress.com The study found that substituents at the 2, 3, or 4-position of an attached phenyl ring, such as Cl, F, NO₂, OH, OCH₃, and CH₃, significantly influenced the antagonist activity. dovepress.com

A simplified, hypothetical QSAR model for a series of 6-substituted-N-(pyridin-3-ylmethyl)pyridazin-3-amine derivatives might look like the following equation:

pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(Dipole Moment)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

β₀, β₁, β₂, β₃ are the regression coefficients determined by the statistical analysis.

LogP, TPSA, Dipole Moment are the calculated molecular descriptors.

The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. dovepress.com

Table 2: Hypothetical QSAR Data for a Series of 6-Substituted Pyridazin-3-amine Derivatives

| Compound | 6-Substituent | pIC₅₀ (Experimental) | LogP | TPSA | Dipole Moment | pIC₅₀ (Predicted) |

| 1 | -Cl | 6.5 | 2.8 | 49.8 | 3.5 | 6.4 |

| 2 | -F | 6.2 | 2.5 | 49.8 | 3.2 | 6.1 |

| 3 | -OCH₃ | 5.9 | 2.3 | 59.0 | 4.1 | 5.8 |

| 4 | -CH₃ | 6.0 | 2.9 | 49.8 | 3.6 | 6.1 |

| 5 | -NO₂ | 7.1 | 2.1 | 95.6 | 5.8 | 7.2 |

| 6 | -OH | 5.5 | 2.2 | 69.9 | 4.5 | 5.6 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results.

The interpretation of the QSAR model provides valuable insights for drug design. For example, a positive coefficient for LogP would suggest that increasing the lipophilicity of the substituent at the 6-position could enhance the biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

In the case of the aminopyridazine derivatives as GABA-A antagonists, the QSAR and pharmacophore models highlighted the importance of hydrophobicity and aromaticity at the sixth position of the pyridazine nucleus for potent receptor binding. dovepress.com The models suggested that aromatic groups capable of π-stacking interactions with tyrosine residues in the receptor's binding site were crucial for activity. dovepress.com These findings can be extrapolated to guide the design of novel this compound derivatives with potentially improved therapeutic profiles. By systematically modifying the substituents based on the predictions of a robust QSAR model, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine (Molecular Formula: C₁₀H₉ClN₄), HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral molecule is 220.0516 g/mol . In positive-ion mode ESI-HRMS, the compound would be expected to show a prominent ion peak corresponding to the protonated species [C₁₀H₁₀ClN₄]⁺ at m/z 221.0594. The high resolution of the instrument allows this mass to be distinguished from other elemental compositions that might have the same nominal mass.

Furthermore, analysis of the isotopic pattern would be crucial. The presence of a chlorine atom would result in a characteristic M+2 peak ([C₁₀H₁₀³⁷ClN₄]⁺) with an intensity approximately one-third of the main [M+H]⁺ peak, confirming the presence of a single chlorine atom in the structure.

Tandem MS (MS/MS) experiments could be performed to study the fragmentation pathways. Expected fragmentation would likely involve the cleavage of the methylene (B1212753) bridge between the two heterocyclic rings, leading to characteristic fragment ions that could be used to piece the structure together and confirm the connectivity of the pyridinylmethyl and chloropyridazinyl moieties.

Predicted HRMS Data

| Ion | Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₀³⁵ClN₄]⁺ | 221.0594 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the compound's constitution.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic regions would contain signals for the protons on both the pyridazine (B1198779) and pyridine (B92270) rings. The methylene protons (-CH₂-) connecting the two rings would likely appear as a singlet or a doublet, depending on coupling to the amine proton. The amine proton (-NH-) itself would likely appear as a broad singlet or a triplet.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H2, H6 | 8.4 - 8.6 | m | 2H |

| Pyridine-H4 | 7.6 - 7.8 | m | 1H |

| Pyridine-H5 | 7.2 - 7.4 | m | 1H |

| Pyridazine-H4, H5 | 7.0 - 7.5 | d, d | 2H |

| Methylene (-CH₂-) | 4.5 - 4.8 | d | 2H |

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these signals would confirm the presence of two distinct aromatic heterocyclic systems and a methylene carbon.

Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridazine C=N | ~158 |

| Pyridazine C-Cl | ~150 |

| Pyridine C2, C6 | ~149 |

| Pyridine C4 | ~136 |

| Pyridine C3 | ~134 |

| Pyridazine C4 | ~128 |

| Pyridine C5 | ~124 |

| Pyridazine C5 | ~118 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR, a series of 2D experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the pyridine and pyridazine rings, confirming the relative positions of the protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing connectivity across the molecule. It shows correlations between protons and carbons that are two or three bonds away. Crucial correlations would be expected from the methylene protons to carbons in both the pyridine and pyridazine rings, confirming the link between the two systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methylene protons and the protons on the adjacent aromatic rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, these techniques would confirm the presence of key structural features. As a secondary amine, a characteristic N-H stretching vibration would be expected. orgchemboulder.com Aromatic C-H and C=C/C=N stretching vibrations would also be prominent.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C and C=N Stretch (aromatic rings) | 1600 - 1450 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would require growing a suitable single crystal of the compound. If successful, the analysis would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the secondary amine. Currently, there is no publicly available crystal structure for this specific compound.

Advanced Chromatographic Techniques for Purity Assessment and Trace Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a synthesized compound and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with a UV detector, would be the standard method for assessing the purity of this compound. A high-purity sample would show a single major peak. The method could be optimized to separate the final product from any starting materials or side-products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique could also be used, provided the compound is sufficiently volatile and thermally stable. GC would separate the components of a sample, and the coupled mass spectrometer would provide mass information for each component, aiding in the identification of any trace impurities.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Catalytic Synthetic Routes

The synthesis of functionalized pyridazines is an area of active research, with a continuous drive towards more efficient and versatile methods. organic-chemistry.orgresearchgate.net For a compound like 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine, future synthetic strategies will likely focus on late-stage functionalization and diversification, enabled by advances in catalytic cross-coupling reactions.

Recent developments in organometallic chemistry have provided a robust toolbox for the synthesis and functionalization of pyridazine (B1198779) rings. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, have been instrumental in creating diverse libraries of pyridazine derivatives. researchgate.net Future research could focus on applying these methods to the this compound scaffold, allowing for the introduction of a wide range of substituents at the 6-position to explore structure-activity relationships (SAR).

Furthermore, transition-metal-catalyzed C-H bond functionalization is emerging as a powerful tool for the direct modification of heterocyclic compounds. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and streamlined synthetic route. The development of regioselective C-H functionalization methods for the pyridazine ring would be a significant advancement, enabling the direct introduction of new functional groups onto the core of this compound.

Aza-Diels-Alder reactions also present a promising avenue for the construction of the pyridazine core itself, with the potential for high regioselectivity and functional group tolerance. organic-chemistry.org The exploration of novel catalytic systems for these reactions could lead to more efficient and environmentally friendly synthetic routes to a variety of pyridazine-based compounds.

Table 1: Comparison of Synthetic Methodologies for Pyridazine Derivatives

| Methodology | Advantages | Potential for this compound |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established. | Diversification at the 6-position to create analogues for SAR studies. |

| C-H Bond Functionalization | Atom-economical, avoids pre-functionalization. | Direct modification of the pyridazine ring to introduce novel substituents. |

| Aza-Diels-Alder Reactions | High regioselectivity, good for core synthesis. | Efficient and scalable synthesis of the core pyridazine scaffold. |

| Copper-Catalyzed Cyclizations | Mild reaction conditions, good yields. organic-chemistry.org | Alternative and potentially more sustainable route to the pyridazine core. organic-chemistry.org |

Expansion of Biological Target Space and Therapeutic Applications

The pyridazine nucleus is a key component in a multitude of biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov For this compound, a key future direction will be the systematic exploration of its biological targets to uncover its full therapeutic potential.

Recent research has highlighted the potential of pyridazine derivatives as potent inhibitors of various protein kinases. nih.govnih.govacs.org Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. Structure-based design and high-throughput screening of pyridazine libraries have led to the discovery of selective inhibitors for kinases such as Pim-1, JNK1, and ALK5. nih.govnih.govresearchgate.net A logical next step would be to screen this compound and its derivatives against a broad panel of kinases to identify potential targets.

Beyond kinases, the pyridazine scaffold has been found in compounds targeting a diverse array of biological processes. nih.gov These include glutaminase (B10826351) 1 (GLS1) inhibitors, tropomyosin receptor kinase (TRK) inhibitors, and bromodomain-containing protein (BRD) inhibitors. nih.gov The unique electronic properties of the pyridazine ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile scaffold for interacting with various protein binding sites. nih.gov

Furthermore, fragment-based drug discovery (FBDD) has identified the pyridazine moiety as a preferred functional binding element for structured RNA targets. acs.org This opens up an entirely new area of investigation for this compound, with potential applications in targeting disease-relevant RNAs.

Rational Design of Next-Generation Pyridazine-Based Ligands

The future development of this compound as a therapeutic agent will heavily rely on the principles of rational drug design. This involves a deep understanding of the interactions between the ligand and its biological target at a molecular level, often guided by structural biology techniques such as X-ray crystallography. nih.govacs.org

Structure-based design has already proven successful in optimizing pyridazine-based kinase inhibitors. nih.gov By obtaining the crystal structure of a target protein in complex with a pyridazine ligand, researchers can visualize the key binding interactions and make informed modifications to the ligand to improve its potency, selectivity, and pharmacokinetic properties. nih.govacs.org For this compound, once a primary biological target is identified, obtaining a co-crystal structure will be a critical step in its further development.

Scaffold hopping and hybridization are other powerful strategies in rational drug design. nih.gov This involves replacing the core scaffold of a known active compound with a different one, such as pyridazine, while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. The pyridazine scaffold, with its unique physicochemical properties, is an attractive candidate for such an approach. nih.gov

Computational modeling will also play a crucial role in the design of next-generation pyridazine-based ligands. Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound and its analogues to their target, guiding the design of new compounds with enhanced affinity and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies will undoubtedly play a significant role in the future development of pyridazine-based compounds like this compound. frontiersin.orgtue.nl

De novo drug design, powered by generative AI models, offers a powerful approach to explore the vast chemical space and design novel molecules with desired properties. frontiersin.orgtue.nl These models can be trained on large datasets of known bioactive molecules and then used to generate new chemical structures that are predicted to be active against a specific target. This approach could be used to design novel pyridazine derivatives with optimized activity and drug-like properties.

AI and ML can also be used to predict the biological activity and pharmacokinetic properties of compounds, reducing the need for extensive and costly experimental screening. nih.gov By building predictive models based on the chemical structures of a series of pyridazine derivatives and their experimental data, it is possible to prioritize the synthesis of the most promising compounds.

Furthermore, AI can be used to analyze complex biological data, such as genomics and proteomics data, to identify new drug targets for pyridazine-based compounds. nih.gov This could lead to the discovery of novel therapeutic applications for this compound and other pyridazine derivatives.

Table 2: Applications of AI and Machine Learning in Pyridazine Drug Discovery

| Application | Description | Potential Impact on this compound |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Design of new analogues with improved potency, selectivity, and ADME properties. |

| Predictive Modeling | Prediction of biological activity and pharmacokinetic properties. | Prioritization of synthetic efforts towards the most promising compounds. |

| Target Identification | Analysis of large biological datasets to identify new drug targets. | Discovery of novel therapeutic applications for the compound and its derivatives. |

| Retrosynthesis Planning | AI-driven prediction of synthetic routes for novel compounds. nih.gov | Facilitating the synthesis of newly designed pyridazine-based molecules. nih.gov |

Exploration of Non-Biological Applications for the Pyridazine Scaffold (e.g., materials science, catalysis)

While the primary focus of research on pyridazine derivatives has been in the field of medicinal chemistry, the unique electronic properties of the pyridazine scaffold also make it a promising candidate for a variety of non-biological applications, particularly in materials science and catalysis. rsc.orgresearchgate.net

The electron-deficient nature of the pyridazine ring, combined with its planar structure that promotes π-π stacking, makes it an attractive building block for organic electronic materials. researchgate.net Pyridazine-based compounds have been investigated for use in organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). rsc.org Future research could explore the potential of this compound and its derivatives as components in such devices.

In the field of catalysis, pyridazine derivatives can act as ligands for transition metal catalysts. The two adjacent nitrogen atoms in the pyridazine ring can chelate to a metal center, influencing the catalytic activity and selectivity of the complex. The development of novel pyridazine-based ligands could lead to new and improved catalysts for a variety of organic transformations.

Furthermore, the pyridazine scaffold has been incorporated into fluorescent probes for the detection of various analytes. frontiersin.org The electronic properties of the pyridazine ring can be tuned by the introduction of different substituents, allowing for the design of probes with specific photophysical properties. The exploration of this compound in this context could lead to the development of new sensors for environmental or biological monitoring.

Q & A

What are the common synthetic routes for 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine, and what key intermediates are involved?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions. A chloropyridazine core (e.g., 6-chloropyridazin-3-amine) is reacted with pyridin-3-ylmethylamine under reflux in a polar aprotic solvent like DMF or THF. Key intermediates include 6-chloropyridazin-3-amine (prepared via diazotization of pyridazine derivatives) and pyridin-3-ylmethylamine (synthesized by reduction of nitriles or reductive amination). Catalytic agents such as cesium carbonate or copper(I) bromide may enhance coupling efficiency, as seen in analogous pyridazine syntheses .

How can X-ray crystallography confirm the molecular structure of this compound?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or DCM. Data collection at 295 K using a Bruker Kappa APEXII CCD diffractometer (λ = Cu-Kα radiation) provides lattice parameters (e.g., monoclinic system, space group P2/c with a = 14.60 Å, b = 10.86 Å, c = 17.46 Å, β = 126.4°). Refinement software (e.g., SHELXL) analyzes bond lengths, angles, and torsion angles to validate the planar pyridazine ring and confirm substitution patterns .

What methodologies are recommended for assessing the biological activity of this compound in kinase inhibition studies?

Level: Advanced

Methodological Answer:

Step 1: Perform in vitro kinase assays using recombinant enzymes (e.g., p38 MAP kinase) with ATP-concentration-dependent protocols. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC₅₀ values.

Step 2: Validate selectivity via kinase profiling panels (e.g., 50-kinase panel at 1 μM compound concentration).

Step 3: For cellular activity, employ cytokine inhibition assays (e.g., TNF-α or IL-1β in macrophages) with dose-response curves (1 nM–10 μM). SAR studies should compare derivatives with substituents on the pyridine/pyridazine rings, referencing pyridazinone analogs’ structure-activity trends .

How do structural modifications at the pyridazine and pyridine rings influence the compound's physicochemical properties?

Level: Advanced

Methodological Answer:

- Pyridazine Modifications: Introducing electron-withdrawing groups (e.g., -NO₂ at C4) increases electrophilicity, enhancing reactivity in cross-coupling reactions. Chlorine at C6 stabilizes the ring via resonance but may reduce solubility.

- Pyridine Modifications: Methoxy or methyl groups at C2/C4 improve lipophilicity (logP ↑), while polar substituents (e.g., -OH) enhance aqueous solubility.

Experimental Validation: - LogP measurements via shake-flask/HPLC.

- Solubility assays in PBS (pH 7.4) and simulated gastric fluid.

- Thermal stability via DSC/TGA (decomposition >200°C indicates robustness) .

What strategies resolve discrepancies in biological activity data across different studies involving this compound?

Level: Advanced

Methodological Answer:

Case Study: Contradictory IC₅₀ values in kinase assays.

Approach:

Standardize Assay Conditions: Ensure consistent ATP concentrations (e.g., 10 μM vs. 100 μM) and enzyme isoforms (e.g., p38α vs. p38β).

Control for Compound Purity: Verify purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) and NMR (DMSO-d₆, δ 8.5–9.0 ppm for aromatic protons).

Cross-Validate with Orthogonal Methods: Compare FP results with radiometric assays (³³P-ATP incorporation).

Replicate in Cell-Based Models: Use primary cells (e.g., PBMCs) to confirm target engagement .

How can computational modeling predict the binding mode of this compound to its biological targets?

Level: Advanced

Methodological Answer:

Step 1: Generate a 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

Step 2: Perform molecular docking (AutoDock Vina) against target kinases (e.g., PDB: 6YN ligand-binding site). Key interactions include:

- Pyridazine N1/N2 forming hydrogen bonds with kinase hinge residues (e.g., Met109).

- Pyridine ring π-π stacking with Phe168.

Step 3: Validate with MD simulations (NAMD, 100 ns) to assess binding stability (RMSD <2 Å). Compare with SAR data to refine predictions .

What analytical techniques are critical for characterizing degradation products of this compound under stressed conditions?

Level: Basic

Methodological Answer:

Forced Degradation Protocol:

- Acidic/Base Hydrolysis: 0.1 M HCl/NaOH at 60°C for 24h.

- Oxidative Stress: 3% H₂O₂ at 40°C for 6h.

Analysis: - HPLC-MS/MS: C18 column, gradient elution (ACN:0.1% formic acid). Degradants identified via m/z shifts (e.g., +16 Da for hydroxylation).

- NMR: Detect hydrolyzed pyridazine rings (disappearance of δ 8.7 ppm signal).

- FTIR: Monitor loss of C-Cl stretch (750 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.